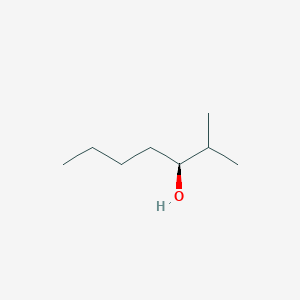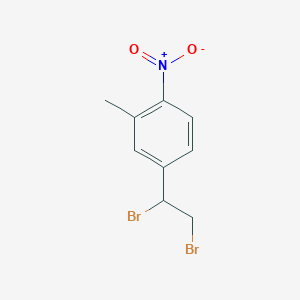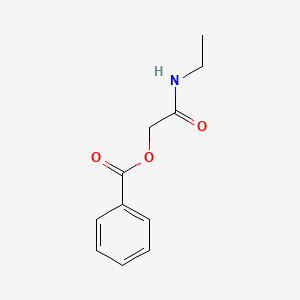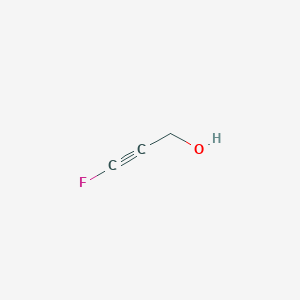
4-Nitrophenyl (2-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-phenylethyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2-phenylethylamine. This reaction is a nucleophilic substitution reaction where the amine group of 2-phenylethylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (2-phenylethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted carbamates and ureas.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and bases like triethylamine are commonly used.
Hydrolysis: Basic conditions, such as sodium hydroxide or potassium carbonate in water or methanol, are typically employed.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used as the reducing system.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates and ureas.
Hydrolysis: 4-nitrophenol and 2-phenylethylamine.
Reduction: 4-aminophenyl (2-phenylethyl)carbamate.
Applications De Recherche Scientifique
4-Nitrophenyl (2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used as a protecting group in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (2-phenylethyl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by forming covalent bonds with the active site residues . The nitro group in the 4-nitrophenyl moiety can also participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl N-benzylcarbamate
- 4-Nitrophenyl N-phenylcarbamate
- 4-Nitrophenyl N-methylcarbamate
Uniqueness
4-Nitrophenyl (2-phenylethyl)carbamate is unique due to the presence of the 2-phenylethyl group, which imparts distinct physicochemical properties compared to other carbamates. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
66773-34-0 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-11-10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18) |
Clé InChI |
WTWMDKVSJWEBJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
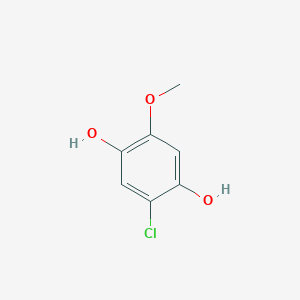

![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)

